![molecular formula C6H3BrFN3 B1381650 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1592865-93-4](/img/structure/B1381650.png)

6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine

説明

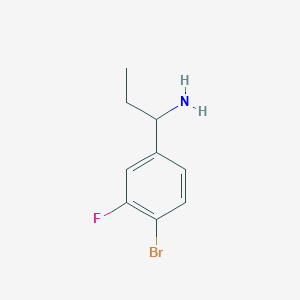

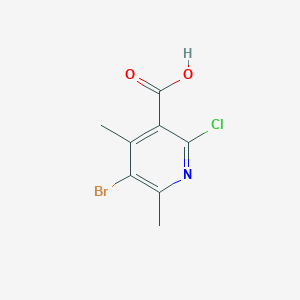

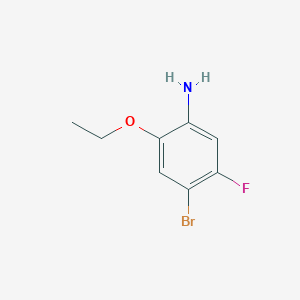

6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula C6H3BrFN3 . It is a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, such as this compound, can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with a 1,2,4-triazole ring . The molecule has a bromine atom attached at the 6th position and a fluorine atom at the 8th position .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 216.01 . The compound has a density of 2.1±0.1 g/cm3, a boiling point of 220.5±50.0 °C at 760 mmHg, and a flash point of 87.2±30.1 °C .科学的研究の応用

Synthesis and Chemical Properties

- Microwave-assisted Synthesis for Antimicrobial Activity : 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine, a related compound, was synthesized using microwave-assisted Suzuki cross-coupling reactions. This methodology was employed to evaluate the antimicrobial activity against Mycobacterium tuberculosis and gram-negative bacteria (Verbitskiy et al., 2016).

- X-Ray Structure Analysis for Synthesis Optimization : In a study focused on triazolopyridines, compounds including 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine were synthesized using N-Chlorosuccinimide. X-ray diffraction was utilized for the characterization of these compounds, contributing to an understanding of their structural properties (El-Kurdi et al., 2021).

Pharmacological Potential

- Potential in Cancer Research : Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound structurally similar to 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine, was explored for its anticancer effects. This research highlights the compound's potential as a PI3K inhibitor and an effective anticancer agent with reduced toxicity (Wang et al., 2015).

- Antioxidant Activity : Research into the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives, including those structurally related to this compound, was conducted. This study evaluated the compounds' potential toxicity and their effectiveness in inhibiting the formation of reactive oxygen species (Smolsky et al., 2022).

Potential in Herbicide Development

- Herbicidal Activity : A study explored the herbicidal activity of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating significant effectiveness across a broad spectrum of vegetation at low application rates. This suggests a potential application of this compound in the development of herbicides (Moran, 2003).

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

作用機序

Target of Action

This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

Triazolopyridine derivatives have been employed as electron acceptors in the construction of fluorescent emitters , suggesting potential interactions with electron-donating targets.

Pharmacokinetics

A related compound has been predicted to have high gastrointestinal absorption and bbb permeability, suggesting potential bioavailability .

特性

IUPAC Name |

6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOXQCBXZCCSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=NN2C=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl[(3-fluoro-5-methylphenyl)methyl]amine](/img/structure/B1381571.png)

![5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381573.png)

![[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1381579.png)

![(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid](/img/structure/B1381585.png)